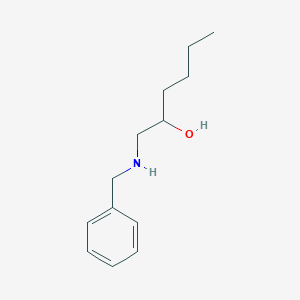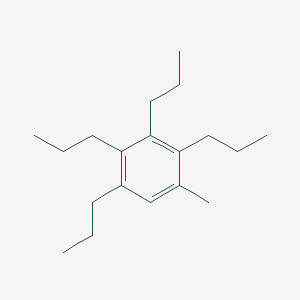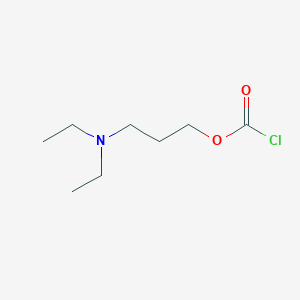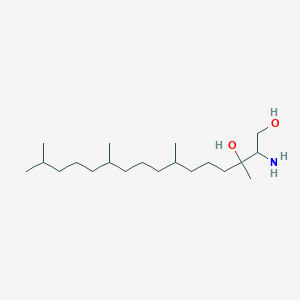![molecular formula C29H24Cl2O B14245343 Benzene, 1,2-dichloro-4-[1-methylene-3-(triphenylmethoxy)propyl]- CAS No. 226700-19-2](/img/structure/B14245343.png)
Benzene, 1,2-dichloro-4-[1-methylene-3-(triphenylmethoxy)propyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1,2-dichloro-4-[1-methylene-3-(triphenylmethoxy)propyl]- is a complex organic compound characterized by its aromatic benzene ring substituted with two chlorine atoms and a methylene group linked to a triphenylmethoxy propyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,2-dichloro-4-[1-methylene-3-(triphenylmethoxy)propyl]- typically involves multiple steps, starting with the chlorination of benzene to introduce the dichloro substituents. This is followed by the addition of the methylene group and the triphenylmethoxy propyl chain through a series of reactions involving electrophilic aromatic substitution and nucleophilic substitution .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes and the use of specialized catalysts to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to facilitate the desired transformations while minimizing by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 1,2-dichloro-4-[1-methylene-3-(triphenylmethoxy)propyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the reduction of the methylene group.
Substitution: Electrophilic and nucleophilic substitution reactions are common, given the presence of the benzene ring and chlorine substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while nucleophilic substitution can produce phenols or ethers .
Applications De Recherche Scientifique
Benzene, 1,2-dichloro-4-[1-methylene-3-(triphenylmethoxy)propyl]- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a pharmacophore in drug design.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Benzene, 1,2-dichloro-4-[1-methylene-3-(triphenylmethoxy)propyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various biochemical pathways, potentially inhibiting or activating specific enzymes. The aromatic ring and substituents play a crucial role in its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene, 1,2-dichloro-4-methyl-: Similar in structure but with a methyl group instead of the methylene-triphenylmethoxy propyl chain.
Benzene, 1,4-dichloro-2-methyl-: Another dichlorobenzene derivative with different substitution patterns.
Uniqueness
Benzene, 1,2-dichloro-4-[1-methylene-3-(triphenylmethoxy)propyl]- is unique due to its complex substituent, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .
Propriétés
Numéro CAS |
226700-19-2 |
|---|---|
Formule moléculaire |
C29H24Cl2O |
Poids moléculaire |
459.4 g/mol |
Nom IUPAC |
1,2-dichloro-4-(4-trityloxybut-1-en-2-yl)benzene |
InChI |
InChI=1S/C29H24Cl2O/c1-22(23-17-18-27(30)28(31)21-23)19-20-32-29(24-11-5-2-6-12-24,25-13-7-3-8-14-25)26-15-9-4-10-16-26/h2-18,21H,1,19-20H2 |
Clé InChI |
SFTBUYYLQSKHOB-UHFFFAOYSA-N |
SMILES canonique |
C=C(CCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(6S)-6-[2-(2-Fluorophenyl)ethyl]oxane-2,4-dione](/img/structure/B14245290.png)
![[2-Formyl-1-(propan-2-yl)cyclopropyl]acetic acid](/img/structure/B14245292.png)


![N-[2,5-Bis(heptyloxy)phenyl]-2-chloro-3-oxobutanamide](/img/structure/B14245304.png)
![3-[(4R)-4-prop-1-en-2-ylcyclohexen-1-yl]propanoic acid](/img/structure/B14245306.png)
![N-Cyclohexyl-4-[2-ethyl-4-(3-ethylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14245313.png)
![N-[2-methyl-1-(4-methylanilino)-1-oxopropan-2-yl]-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide](/img/structure/B14245321.png)
![Pentanal, 3-[(4-methoxyphenyl)methoxy]-5-(phenylmethoxy)-, (3S)-](/img/structure/B14245325.png)
![2-Naphthalenecarboxylic acid, 3-hydroxy-7-[(phenylamino)carbonyl]-](/img/structure/B14245330.png)

![Quinoline, 8-ethyl-4-methyl-2-[(1-phenylethyl)sulfonyl]-](/img/structure/B14245341.png)

